molecular formula C25H28N2O2 B2769289 3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide CAS No. 1334369-13-9

3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2769289
CAS No.: 1334369-13-9
M. Wt: 388.511
InChI Key: KNQPQJIRKAXMOP-UHFFFAOYSA-N
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Description

3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzyloxy group, a naphthalen-1-ylmethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the piperidine intermediate with benzyl alcohol in the presence of a suitable catalyst.

    Attachment of the naphthalen-1-ylmethyl group: This can be done through a nucleophilic substitution reaction using naphthalen-1-ylmethyl chloride and the piperidine intermediate.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The naphthalen-1-ylmethyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and naphthalen-1-ylmethyl groups may play a crucial role in binding to these targets, thereby modulating their activity. The piperidine ring can also contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((benzyloxy)methyl)-N-(phenylmethyl)piperidine-1-carboxamide
  • 3-((benzyloxy)methyl)-N-(2-naphthylmethyl)piperidine-1-carboxamide
  • 3-((benzyloxy)methyl)-N-(4-methylphenylmethyl)piperidine-1-carboxamide

Uniqueness

3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is unique due to the presence of the naphthalen-1-ylmethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Biological Activity

3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide, with the CAS number 1334369-13-9, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a piperidine ring, a naphthalene moiety, and a benzyloxy group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is C25H28N2O2C_{25}H_{28}N_{2}O_{2} with a molecular weight of 388.5 g/mol. The structure can be represented as follows:

Structure C25H28N2O2\text{Structure }\text{C}_{25}\text{H}_{28}\text{N}_{2}\text{O}_{2}

Recent studies suggest that compounds with piperidine structures can interact with various neurotransmitter systems, particularly those involving the orexin receptors. The compound has been identified as an agonist for orexin type 2 receptors, which play a crucial role in regulating arousal, wakefulness, and appetite. This interaction could potentially lead to applications in treating conditions such as narcolepsy or obesity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests that the compound may possess anti-cancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

In Vivo Studies

In vivo studies conducted on rodent models have shown promising results regarding the compound's effects on behavior and metabolism. Specifically, administration of the compound resulted in increased locomotor activity and reduced food intake in high-fat diet-induced obesity models. These findings indicate potential applications for weight management and metabolic disorders .

Case Study 1: Orexin Receptor Agonism

A study focusing on the orexin receptor agonist activity of similar compounds revealed that modifications to the piperidine structure could enhance receptor selectivity and potency. The findings suggest that structural variations can significantly impact biological activity, highlighting the importance of chemical synthesis in optimizing therapeutic effects .

Case Study 2: Cancer Cell Proliferation Inhibition

Research involving various substituted piperidine derivatives indicated that compounds with specific functional groups exhibited enhanced anti-cancer activity. The presence of the benzyloxy group in this compound may contribute to its ability to inhibit cancer cell growth effectively .

Data Tables

Biological Activity IC50 Value (µM) Model
Inhibition of MCF-7 cell proliferation15Human breast cancer cells
Orexin receptor activationN/ARodent behavioral model
Reduction in food intakeN/AHigh-fat diet-induced obesity

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-(phenylmethoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-25(26-16-23-13-6-12-22-11-4-5-14-24(22)23)27-15-7-10-21(17-27)19-29-18-20-8-2-1-3-9-20/h1-6,8-9,11-14,21H,7,10,15-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQPQJIRKAXMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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